5-Bromo-2-morpholin-4-ylaniline
Overview
Description
5-Bromo-2-morpholin-4-ylaniline is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.127 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom and a morpholine ring attached to an aniline base .
Scientific Research Applications
5-Bromo-2-morpholin-4-ylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-morpholin-4-ylaniline typically involves the bromination of 2-morpholin-4-ylaniline. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-morpholin-4-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound can affect various biochemical pathways, depending on the specific target it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-morpholinoaniline
- 5-Bromo-2-(4-morpholinyl)benzenamine
- Benzenamine, 5-bromo-2-(4-morpholinyl)-
Uniqueness
5-Bromo-2-morpholin-4-ylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the morpholine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-bromo-2-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINJKOIAULFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406958 | |
Record name | 5-bromo-2-morpholin-4-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-48-5 | |
Record name | 5-bromo-2-morpholin-4-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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